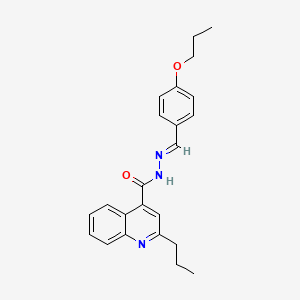![molecular formula C19H20FN5O2 B5546630 1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)
1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to a class of chemicals featuring 1,2,4-oxadiazole and piperidine structures, which have garnered interest for their diverse biological activities.
Synthesis Analysis
- The synthesis of similar compounds typically involves condensation reactions, as demonstrated in the synthesis of related oxadiazole and piperazine compounds (Sanjeevarayappa et al., 2015).
- Another approach involves sequential conversion of organic acids into esters, hydrazides, and oxadiazoles, followed by further reactions to obtain the target compounds (Khalid et al., 2016).
Molecular Structure Analysis
- The molecular structure of similar compounds is often characterized using spectroscopic methods and X-ray diffraction. For example, a related compound was crystallized in a monoclinic system, revealing specific intermolecular interactions and crystal packing features (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
- Chemical reactions typically involve various organic synthesis techniques, such as condensation reactions and the use of specific catalysts or solvents. The resulting compounds often exhibit unique chemical properties related to their structural features.
Physical Properties Analysis
- Compounds in this class typically have defined crystalline structures with specific unit cell parameters. Their physical properties can be characterized by their solubility, melting points, and crystallography (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Receptor Binding and Antagonism
1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine has shown potential in receptor binding studies. Compounds with similar structures have demonstrated potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This suggests possible applications in neuropsychiatric disorders where these receptors play a crucial role (Perregaard et al., 1992).
Structural Analysis and Synthesis
The compound's structural analogs have been synthesized and characterized, providing insights into its potential stability and reactivity. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a structurally related compound, was synthesized and its structure confirmed by X-ray diffraction, suggesting similar possibilities for the target compound (Sanjeevarayappa et al., 2015).
Potential in Treating Neurological Disorders
Related compounds have been studied for their neuroleptic activities, with some showing potent activity comparable to known neuroleptics like haloperidol. This indicates potential applications in developing treatments for various neurological and psychiatric conditions (Sato et al., 1978).
Antitumor Activity
Compounds with similar chemical structures have demonstrated significant antitumor activity against various tumor cells. This suggests potential therapeutic applications of 1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine in oncology (Naito et al., 2005).
Antimicrobial and Antifungal Properties
Research on structurally similar compounds has shown moderate to significant antimicrobial and antifungal activities. These findings open up possibilities for the compound to be used in treating various bacterial and fungal infections (Khan et al., 2021).
Enzyme Inhibition and Drug Development
This compound's analogs have been evaluated for their inhibitory effects on enzymes like butyrylcholinesterase, which are significant in the development of drugs for diseases like Alzheimer's (Khalid et al., 2016).
Mechanism of Action
Future Directions
The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions in this field could involve the development of new imidazole derivatives with improved efficacy and safety profiles.
properties
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c20-15-6-2-1-5-14(15)19-23-16(27-24-19)7-8-17(26)25-11-3-4-13(12-25)18-21-9-10-22-18/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSSMWZROKMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3F)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cis-4-aminocyclohexyl)-6-(4-fluorophenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5546555.png)
![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)
![ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)
![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)
![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)
![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)
![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)